3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid
Description
3-(3-Hexanoyl-4-hydroxyphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a hexanoyl group (a six-carbon acyl chain) at the meta position and a hydroxyl group at the para position on the aromatic ring.
Properties
IUPAC Name |
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-13(16)12-10-11(6-8-14(12)17)7-9-15(18)19/h6,8,10,17H,2-5,7,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZQVCSVMGRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC(=C1)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with hexanoic acid under acidic conditions to form the intermediate this compound . This intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the hexanoyl and propanoic acid moieties can interact with hydrophobic and ionic sites, respectively . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The following table summarizes key structural analogues, their substituents, and reported bioactivities:
Key Observations :
- Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., Cl in ) or bulky acyl chains (e.g., hexanoyl) may enhance antimicrobial efficacy by disrupting microbial membranes or enzyme interactions. For example, chlorinated derivatives from marine actinomycetes showed selective activity against pathogens like E. coli and S. aureus .
- Metabolic Fate: Compounds like DHCA are metabolized into phase II conjugates (e.g., sulfates, glucuronides) with prolonged plasma presence (Cmax: 220–340 nM, Tmax: 4–11 h) .
Physicochemical and Pharmacokinetic Properties
Implications :
- However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization for bioavailability.
Biological Activity
3-(3-Hexanoyl-4-hydroxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antioxidant properties. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 250.34 g/mol. Its structure features a hexanoyl group attached to a hydroxyphenyl moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. It may exert its effects through:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Biological Activity Overview
Case Studies and Research Findings
-
Antioxidant Properties :
In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. For instance, it was evaluated using the DPPH radical scavenging assay, showing comparable efficacy to established antioxidants like ascorbic acid. -
Anticancer Activity :
A series of derivatives based on this compound were tested for their effects on A549 non-small cell lung cancer cells. Several derivatives significantly reduced cell viability and migration, indicating their potential as anticancer agents. Notably, compound 20 from the study exhibited the most potent activity, reducing A549 cell viability by over 50% at certain concentrations . -
Antimicrobial Effects :
Research has highlighted the antimicrobial properties of this compound against ESKAPE pathogens, which are notorious for their multidrug resistance. The derivatives were synthesized and screened against these pathogens, demonstrating promising results that warrant further exploration for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
